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Compound of Interest

Compound Name:
1-(3-chloro-2-

fluorophenyl)ethanone

Cat. No.: B064537 Get Quote

An In-Depth Technical Guide to 1-(3-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of 1-(3-chloro-2-
fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic

chemistry. Also known by synonyms such as 3'-Chloro-2'-fluoroacetophenone, this compound

serves as a critical building block and intermediate in the synthesis of complex organic

molecules.[1][2][3] Its unique substitution pattern, featuring a chloro and a fluoro group ortho

and meta to the acetyl substituent, imparts specific reactivity and properties that are highly

valuable in the fields of pharmaceutical and agrochemical development. This document details

its physicochemical properties, spectroscopic profile, synthesis methodologies, chemical

reactivity, applications, and safety protocols to support advanced research and development

activities.

Compound Identification and Physicochemical
Properties
1-(3-chloro-2-fluorophenyl)ethanone is unambiguously identified by its unique chemical

structure and registry numbers. The strategic placement of halogen atoms on the phenyl ring
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significantly influences its physical and chemical characteristics.

Figure 1. Chemical Structure.

The core physicochemical properties are summarized in the table below, providing essential

data for experimental design and process development.

Property Value Source

IUPAC Name
1-(3-chloro-2-

fluorophenyl)ethanone
[1]

Synonyms

3'-Chloro-2'-

fluoroacetophenone, 1-Acetyl-

3-chloro-2-fluorobenzene

[1]

CAS Number 161957-59-1 [1][4][5]

Molecular Formula C₈H₆ClFO [1][4]

Molecular Weight 172.58 g/mol [1]

Appearance
White to light yellow

powder/crystal
[3]

Solubility

Soluble in common organic

solvents (e.g.,

dichloromethane, ethyl

acetate)

[6]

XLogP3-AA 2.3 [1]

Spectroscopic Profile
The structural features of 1-(3-chloro-2-fluorophenyl)ethanone can be confirmed through

standard spectroscopic techniques. While a comprehensive public database is not fully

available, data for this compound and its isomers allow for an accurate prediction of its spectral

characteristics.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band

characteristic of the carbonyl (C=O) stretch of the ketone group, typically in the region of
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1680-1700 cm⁻¹. Additional peaks corresponding to C-F, C-Cl, and aromatic C-H and C=C

vibrations will also be present.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would feature a singlet for the methyl (CH₃) protons around 2.6

ppm. The aromatic protons would appear as complex multiplets in the 7.0-7.8 ppm range,

with coupling patterns influenced by both the fluorine and chlorine substituents.

¹³C NMR: The carbonyl carbon would be observed downfield (~190-195 ppm). The

aromatic carbons would show distinct signals, with their chemical shifts and C-F coupling

constants providing definitive structural information.[7]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z

172 and a characteristic (M+2)⁺ peak at m/z 174 with an intensity of approximately one-third

of the M⁺ peak, confirming the presence of a single chlorine atom. Key fragmentation

patterns would include the loss of the methyl group (•CH₃) to give a fragment at m/z 157 and

the loss of the acetyl group (•COCH₃) to give a fragment at m/z 129.

Synthesis and Manufacturing
The synthesis of 1-(3-chloro-2-fluorophenyl)ethanone is typically achieved through a Friedel-

Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1-

chloro-2-fluorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in

the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
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Figure 2. Synthetic Workflow via Friedel-Crafts Acylation
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Figure 2. Synthetic Workflow via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation
Trustworthiness: This protocol is based on established principles of electrophilic aromatic

substitution and is designed for reproducibility. All steps must be performed under anhydrous

conditions to prevent catalyst deactivation.
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Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride

tube or nitrogen bubbler).

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.1

equivalents) and a dry, inert solvent such as dichloromethane (DCM). The mixture is cooled

to 0°C in an ice bath.

Reactant Addition: A solution of 1-chloro-2-fluorobenzene (1.0 equivalent) and acetyl chloride

(1.05 equivalents) in DCM is added dropwise from the dropping funnel to the stirred AlCl₃

suspension over 30 minutes, maintaining the temperature at 0°C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer

Chromatography (TLC).

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed

ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and

moves the product into the organic layer.

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted

twice with DCM. The combined organic layers are washed sequentially with water, a

saturated sodium bicarbonate solution, and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude 1-(3-chloro-2-fluorophenyl)ethanone is purified by vacuum

distillation or column chromatography on silica gel to afford the final product.

Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(3-chloro-2-fluorophenyl)ethanone is governed by the interplay of its three

substituents on the aromatic ring.

The Acetyl Group (-COCH₃): This is a moderately deactivating, meta-directing group due to

its electron-withdrawing resonance and inductive effects.[8] It reduces the electron density of
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the phenyl ring, making it less susceptible to further electrophilic substitution compared to

benzene.

The Halogen Substituents (-F and -Cl): Both fluorine and chlorine are ortho, para-directing

groups due to their ability to donate lone-pair electron density via resonance. However, their

strong electronegativity makes them deactivating via the inductive effect.

The combined effect of these substituents creates a complex reactivity profile. The acetyl group

directs incoming electrophiles to the C5 position, while the halogens direct to the C4 and C6

positions. The overall deactivation of the ring means that forcing conditions may be required for

further substitution reactions.

Figure 3. Electronic Effects on the Aromatic Ring
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Figure 3. Electronic Effects on the Aromatic Ring.

The ketone's carbonyl group is also a site of reactivity, susceptible to nucleophilic addition

reactions. It can be reduced to a secondary alcohol using reducing agents like sodium

borohydride.[8]

Applications in Research and Development
1-(3-chloro-2-fluorophenyl)ethanone is not typically an end-product but rather a versatile

intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules.
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Pharmaceutical Synthesis: It serves as a precursor for the synthesis of active

pharmaceutical ingredients (APIs). The specific halogenation pattern is often a key

pharmacophore, designed to modulate properties like binding affinity, metabolic stability, and

bioavailability. It is used in the development of novel drug candidates, including those with

potential anti-inflammatory or analgesic properties.[2][3]

Agrochemical Development: In the agrochemical industry, this compound is used to create

new herbicides and pesticides.[2][3] The introduction of halogenated phenyl groups can

enhance the efficacy and target specificity of the final product.

Material Science: The compound can be used in the development of new polymers and

resins where specific chemical properties conferred by the halogenated aromatic moiety are

desired.[3]

Safety, Handling, and Storage
Proper handling of 1-(3-chloro-2-fluorophenyl)ethanone is essential to ensure laboratory

safety. The compound is classified with specific hazards according to the Globally Harmonized

System (GHS).[1]

GHS Classification Hazard Statement Pictogram

Skin Corrosion/Irritation H315: Causes skin irritation Warning

Serious Eye Damage/Irritation
H319: Causes serious eye

irritation
Warning

Specific Target Organ Toxicity
H335: May cause respiratory

irritation
Warning

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within

a chemical fume hood, to minimize inhalation of dust or vapors.[9][10]
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166

(EU) or NIOSH (US) standards.[11]

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.

Wear a lab coat or other protective clothing to prevent skin contact.[9]

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-

face respirator with an appropriate cartridge.[11]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.[9]

Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials such as

strong oxidizing agents.[6]

Keep the container tightly sealed to prevent moisture ingress and contamination.[6][9]

Store locked up or in an area accessible only to authorized personnel.[12]

Conclusion
1-(3-chloro-2-fluorophenyl)ethanone is a specialized chemical intermediate with a well-

defined property profile. Its value in the pharmaceutical and agrochemical sectors is driven by

the unique electronic and steric properties imparted by its halogen and acetyl substituents. A

thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this

guide, is crucial for its effective and safe utilization in pioneering research and the development

of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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